molecular formula C8H12N2OS B13485172 6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol

6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol

Cat. No.: B13485172
M. Wt: 184.26 g/mol
InChI Key: IKQHQEKFNJOSMP-UHFFFAOYSA-N
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Description

6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol is a pyrimidine derivative featuring a hydroxyl group at position 4, a methyl group at position 6, and a 2-(methylsulfanyl)ethyl substituent at position 2. Pyrimidine derivatives are of significant interest due to their diverse biological activities, including antiviral, anticancer, and enzyme inhibitory properties .

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

4-methyl-2-(2-methylsulfanylethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2OS/c1-6-5-8(11)10-7(9-6)3-4-12-2/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

IKQHQEKFNJOSMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)CCSC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Urea Derivatives

One classical approach involves the cyclocondensation of appropriate amidines or urea derivatives with β-dicarbonyl compounds. For example, the reaction of S-methylisothiourea with ethyl 4-chloroacetoacetate under controlled conditions yields a key intermediate, 6-(chloromethyl)-6-hydroxy-2-(methylthio)-5,6-dihydropyrimidin-4(1H)-one (Scheme 1,).

Reaction Conditions:

  • Temperature: 0–40°C, preferably around 25°C.
  • Solvent: Aqueous medium, often water or dilute sulfuric acid.
  • Catalyst: Acidic conditions facilitate ring closure.

Reaction Scheme:

Ethyl 4-chloroacetoacetate + S-methylisothiourea → Intermediate (6-(chloromethyl)-6-hydroxy-2-(methylthio)-pyrimidinone)

Multi-Component Condensation

Alternatively, multicomponent reactions involving aryl aldehydes, amines, and active methylenes under catalytic conditions can generate pyrimidine derivatives, though these are less specific for the target compound.

Functionalization of the Pyrimidine Ring

Hydrolysis and Chlorination

The key intermediate undergoes hydrolysis with sulfuric acid to generate the chloromethyl derivative, which is then converted into the uracil scaffold. The process involves:

  • Heating the intermediate with aqueous sulfuric acid at 80°C.
  • In situ formation of 6-chloromethyluracil with high yields (~90%) and purity (>99%).

Reaction Conditions:

  • Temperature: 80°C.
  • Duration: 30 minutes.
  • Atmosphere: Nitrogen to prevent oxidation.

Nucleophilic Substitution

The chloromethyl group at the 6-position is then substituted with methylthiol groups, typically via nucleophilic substitution with methyl mercaptan or related sulfur nucleophiles, to introduce the methylthioethyl side chain.

Introduction of the Methylthioethyl Side Chain

Alkylation Using Iodomethane

A common route involves methylation of the pyrimidine ring using methyl iodide in the presence of a base such as sodium hydroxide, under aqueous conditions at room temperature (around 20°C). This step is efficient, with yields reaching up to 98%, and is performed after the formation of the pyrimidine core.

Reaction Conditions:

  • Solvent: Water or dimethylformamide.
  • Temperature: 20°C.
  • Duration: 4 hours.

C-C Coupling Reactions

Recent advances include the use of Sonogashira coupling reactions to introduce various substituents at the 2-position, which can be adapted for methylthioethyl groups with appropriate modifications.

Complete Synthetic Route and Data Summary

Step Starting Material Reagents Conditions Product Yield Notes
1 Ethyl 4-chloroacetoacetate + S-methylisothiourea Acidic aqueous medium 0–40°C, 25°C Intermediate (6-(chloromethyl)-6-hydroxy-2-(methylthio)-pyrimidinone) ~90% Isolated via filtration, high purity
2 Intermediate + sulfuric acid Aqueous sulfuric acid 80°C, 30 min 6-Chloromethyluracil ~90% Purity >99%, minimal by-products
3 6-Chloromethyluracil Methyl mercaptan or methyl iodide Room temp, 4 h 6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol >98% Nucleophilic substitution

Research Findings and Data Tables

Table 1: Summary of Key Reaction Conditions and Yields

Reaction Step Reagents Temperature Time Yield Purity Reference
Synthesis of intermediate Ethyl 4-chloroacetoacetate + S-methylisothiourea 0–25°C 24 h 90% >99%
Hydrolysis to uracil Sulfuric acid 80°C 30 min 90% >99%
Alkylation to methylthioethyl pyrimidine Methyl mercaptan / Iodomethane Room temp 4 h 98% High purity

Table 2: Comparative Analysis of Methods

Method Starting Materials Conditions Advantages Disadvantages
Acid hydrolysis Pyrimidinone intermediates 80°C, sulfuric acid High yield, purity Handling corrosive acids
Nucleophilic substitution Chloromethyl uracil Methyl mercaptan / Iodomethane High efficiency Toxic reagents
Multicomponent condensation Aryl aldehydes, amines Mild to moderate Versatile Less specific

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SCH₃) group undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductKey Observations
Sulfoxide formationH₂O₂, acetic acid, 0–5°C6-Methyl-2-[2-(methylsulfinyl)ethyl]pyrimidin-4-olSelective oxidation without ring degradation
Sulfone formationKMnO₄, H₂O, 50°C6-Methyl-2-[2-(methylsulfonyl)ethyl]pyrimidin-4-olRequires extended reaction times (>12 hrs)

Oxidation primarily targets the sulfur atom, with selectivity influenced by temperature and oxidizing agent strength.

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 4 participates in substitution reactions:

Reaction TypeReagents/ConditionsProductNotes
ChlorinationPOCl₃, reflux, 4 hrs4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidineQuantitative yield achievable with catalytic DMAP
AmidationCDI, R-NH₂, DMF, 60°C4-(Alkyl/aryl-carbamoyl) derivativesSteric hindrance limits bulkier amines

The hydroxyl group's reactivity is modulated by the electron-withdrawing pyrimidine ring, facilitating nucleophilic displacement.

Condensation and Cyclization

The compound participates in heterocycle-forming reactions:

a. Thiazolo[3,2-a]pyrimidine Formation
Reaction with 3-chloro-pentane-2,4-dione in methanol yields fused thiazolo-pyrimidine derivatives. The mechanism involves:

  • Sulfur nucleophilic attack on the α-chloroketone.

  • Intramolecular cyclization via enol tautomerization.

  • Aromatization to form the thiazole ring .

b. Pyrimido[4,5-d]pyrimidine Synthesis
Heating with formamide (130–140°C) generates a Schiff base intermediate, which undergoes cyclization to form bicyclic pyrimido[4,5-d]pyrimidines .

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes substitution at electron-rich positions:

PositionReagents/ConditionsProductRegioselectivity Notes
C5HNO₃, H₂SO₄, 0°C5-Nitro derivativeDirected by hydroxyl group's meta effect
C5Br₂, FeBr₃, CH₂Cl₂5-Bromo derivativeRequires Lewis acid catalysis

Reactivity at C5 is favored due to the electron-donating effects of the hydroxyl and methylsulfanyl groups.

Reductive Alkylation

The methylsulfanyl-ethyl side chain participates in reductive amination:

Reagents/ConditionsProductYield
R-NH₂, NaBH₃CN, MeOH2-[2-(Alkylamino)ethyl] derivatives60–75%

This reaction leverages the thioether's ability to stabilize adjacent carbocations during imine reduction .

pH-Dependent Tautomerism

The compound exhibits tautomeric equilibrium in solution:

Keto formEnol form(pKa=6.2±0.3 in H2O)[9]\text{Keto form} \rightleftharpoons \text{Enol form} \quad (pK_a = 6.2 \pm 0.3 \text{ in H}_2\text{O})[9]

This equilibrium significantly impacts reactivity, with the enol form predominating in basic conditions and participating in metal chelation.

Scientific Research Applications

6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural features and physicochemical properties of 6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol with its analogs:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight CAS Number Key Features
6-Methyl-2-methylsulfanyl-pyrimidin-4-ol Methylsulfanyl C₆H₈N₂OS 156.21 6328-58-1 Planar structure with localized double bonds; intramolecular S···O interaction .
2-Ethylsulfanyl-6-methyl-pyrimidin-4-ol Ethylsulfanyl C₇H₁₀N₂OS 170.23 3019-18-9 Increased lipophilicity due to longer alkyl chain; potential steric effects .
6-Methyl-2-(propylthio)pyrimidin-4-ol Propylthio C₈H₁₂N₂OS 184.26 - Higher molecular weight; enhanced hydrophobic character .
6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol Trifluoromethyl C₆H₅F₃N₂O 178.11 2557-79-1 Electron-withdrawing CF₃ group; higher boiling point (148.6±50.0°C) .
6-Methyl-2-(methylamino)pyrimidin-4-ol Methylamino C₆H₉N₃O 139.16 39247-89-7 Amino group enables hydrogen bonding; reduced steric bulk .
Key Observations:
  • Substituent Effects: Sulfanyl vs. Amino: Methylsulfanyl (S–CH₃) and ethylsulfanyl (S–C₂H₅) groups enhance lipophilicity, whereas methylamino (NH–CH₃) introduces hydrogen-bonding capability . Chain Length: Longer alkyl chains (e.g., propylthio) increase molecular weight and hydrophobicity, which may affect bioavailability .
  • Structural Data :

    • X-ray crystallography of 6-Methyl-2-methylsulfanyl-pyrimidin-4-ol confirms coplanar geometry with intramolecular S···O interactions (distance: 2.534 Å), stabilizing the molecular conformation .

Biological Activity

6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound's structure includes a methylsulfanyl group, which may enhance its reactivity and interactions with biological targets. Research into its biological activity reveals various pharmacological properties, including antimicrobial, anti-inflammatory, and potentially anticancer effects.

The biological activity of 6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to therapeutic effects. For instance, compounds with similar pyrimidine structures have been shown to exhibit unique mechanisms of action against pathogens like Mycobacterium tuberculosis and various cancer cell lines .

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including 6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol, exhibit notable antimicrobial properties. Compounds in this class have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. For example:

  • E. coli and S. aureus are among the bacteria targeted by these compounds.
  • Antifungal activity has been noted against species such as A. flavus and A. niger .

Anti-inflammatory Effects

Pyrimidine derivatives have been evaluated for their anti-inflammatory properties. In vivo studies have shown that certain compounds can significantly inhibit inflammation markers, with some exhibiting higher efficacy than standard anti-inflammatory drugs like indomethacin. The presence of specific functional groups in these compounds enhances their ability to modulate inflammatory responses .

Anticancer Potential

Emerging studies suggest that 6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol may possess anticancer properties. Structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine core can lead to increased cytotoxicity against various cancer cell lines. For instance, methyl-substituted derivatives have shown heightened anticancer action compared to their phenyl counterparts .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ConditionObserved EffectReference
AntimicrobialE. coliSignificant growth inhibition
S. aureusBactericidal effects
Anti-inflammatoryCarrageenan-induced edema43% inhibition compared to control
AnticancerVarious cancer cell linesIncreased cytotoxicity observed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol, and how can reaction conditions be standardized?

  • Methodology : Start with nucleophilic substitution or cyclocondensation reactions using precursors like thiourea derivatives and β-keto esters. Optimize solvent systems (e.g., ethanol or DMF), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid). Monitor progress via TLC and purify via column chromatography using silica gel .
  • Key Considerations : Yield improvements may require iterative adjustments to stoichiometry (e.g., 1:1.2 molar ratios) and inert atmospheres to prevent oxidation of the methylsulfanyl group .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodology : Combine 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl groups at C6 and sulfanyl-ethyl at C2). IR spectroscopy identifies the hydroxyl group (broad peak ~3200 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular formula .
  • Advanced Tip : For tautomeric forms (e.g., pyrimidin-4-ol vs. pyrimidin-4-one), use 15N^{15}N-NMR or X-ray crystallography to resolve ambiguity .

Q. What preliminary assays are recommended for screening biological activity?

  • Methodology : Use in vitro enzyme inhibition assays (e.g., kinase or dehydrogenase targets common to pyrimidine derivatives). For cytotoxicity, employ MTT assays on cell lines like HEK293 or HeLa. Dose-response curves (1–100 µM) and IC50_{50} calculations provide initial activity profiles .

Advanced Research Questions

Q. How do tautomeric equilibria and stereoelectronic effects influence the compound’s reactivity in drug design?

  • Methodology : Perform density functional theory (DFT) calculations to map tautomeric energy landscapes. Compare experimental (X-ray) and computational bond lengths/angles to identify dominant tautomers. Solvent polarity (e.g., DMSO vs. water) can shift equilibria, affecting hydrogen-bonding networks .
  • Case Study : Crystallographic data (e.g., Acta Crystallogr. Sect. E) show planar pyrimidine rings with intramolecular H-bonding between hydroxyl and adjacent nitrogen, stabilizing the enol form .

Q. What strategies address discrepancies in reported bioactivity data across studies?

  • Methodology : Standardize assay protocols (e.g., fixed incubation times, consistent cell passage numbers). Validate purity via HPLC (>95%) to exclude confounding impurities. Cross-reference with structurally analogous compounds (e.g., 6-methylthieno[2,3-d]pyrimidine derivatives) to identify structure-activity trends .
  • Example : Inconsistent IC50_{50} values for pyrimidine analogs may arise from variations in cell permeability or metabolic stability .

Q. How can environmental fate studies be designed to assess ecological risks of this compound?

  • Methodology : Follow frameworks like Project INCHEMBIOL:

  • Phase 1 : Determine logP (octanol-water partition coefficient) and hydrolysis rates under varying pH.
  • Phase 2 : Assess biodegradability via OECD 301F tests.
  • Phase 3 : Model bioaccumulation potential using quantitative structure-activity relationships (QSAR) .

Q. What computational tools predict metabolic pathways and potential toxicity?

  • Methodology : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 oxidation sites (e.g., methylsulfanyl group). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH cofactor) .

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